

BVT.13: A Deep Dive into its Mechanism of Action on PPAR γ

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Compound of Interest

Compound Name: BVT.13

Cat. No.: B1668145

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **BVT.13**, a selective partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ). **BVT.13** represents a class of next-generation PPAR γ modulators designed to retain the therapeutic benefits of full agonists, such as the thiazolidinediones (TZDs), while minimizing their associated side effects. This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize **BVT.13**'s unique engagement with its target.

Core Mechanism: Atypical Binding and Partial Activation

BVT.13 distinguishes itself from full PPAR γ agonists through its distinct binding mode and subsequent partial activation of the receptor. Unlike full agonists that typically stabilize the activation function-2 (AF-2) helix (helix 12) in the ligand-binding domain (LBD), **BVT.13** primarily interacts with helix 3. This interaction does not significantly stabilize helix 12, leading to a reduced transcriptional response compared to full agonists like rosiglitazone.

Crystallographic studies of **BVT.13** in complex with the PPAR γ LBD (PDB ID: 2Q6S) confirm a 1:1 stoichiometric binding. This atypical binding results in a transcriptional activation that is approximately 60-80% of that achieved by rosiglitazone in reporter gene assays. This partial

agonism is a key feature of **BVT.13**, suggesting a mechanism that may separate the insulin-sensitizing effects from the adverse effects associated with full PPAR γ activation.

Furthermore, research indicates that **BVT.13** can bind to an alternate site on the PPAR γ LBD, particularly when the orthosteric pocket is occupied. This suggests a more complex mode of interaction than a simple competitive binding model.

Quantitative Analysis of BVT.13 Activity

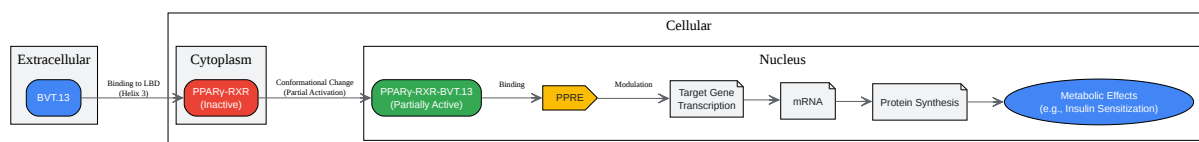
The following tables summarize the available quantitative data for **BVT.13**'s interaction with and activation of PPAR γ . While specific K_i and EC50 values for **BVT.13** are not consistently reported across publicly available literature, its relative activity provides a valuable benchmark.

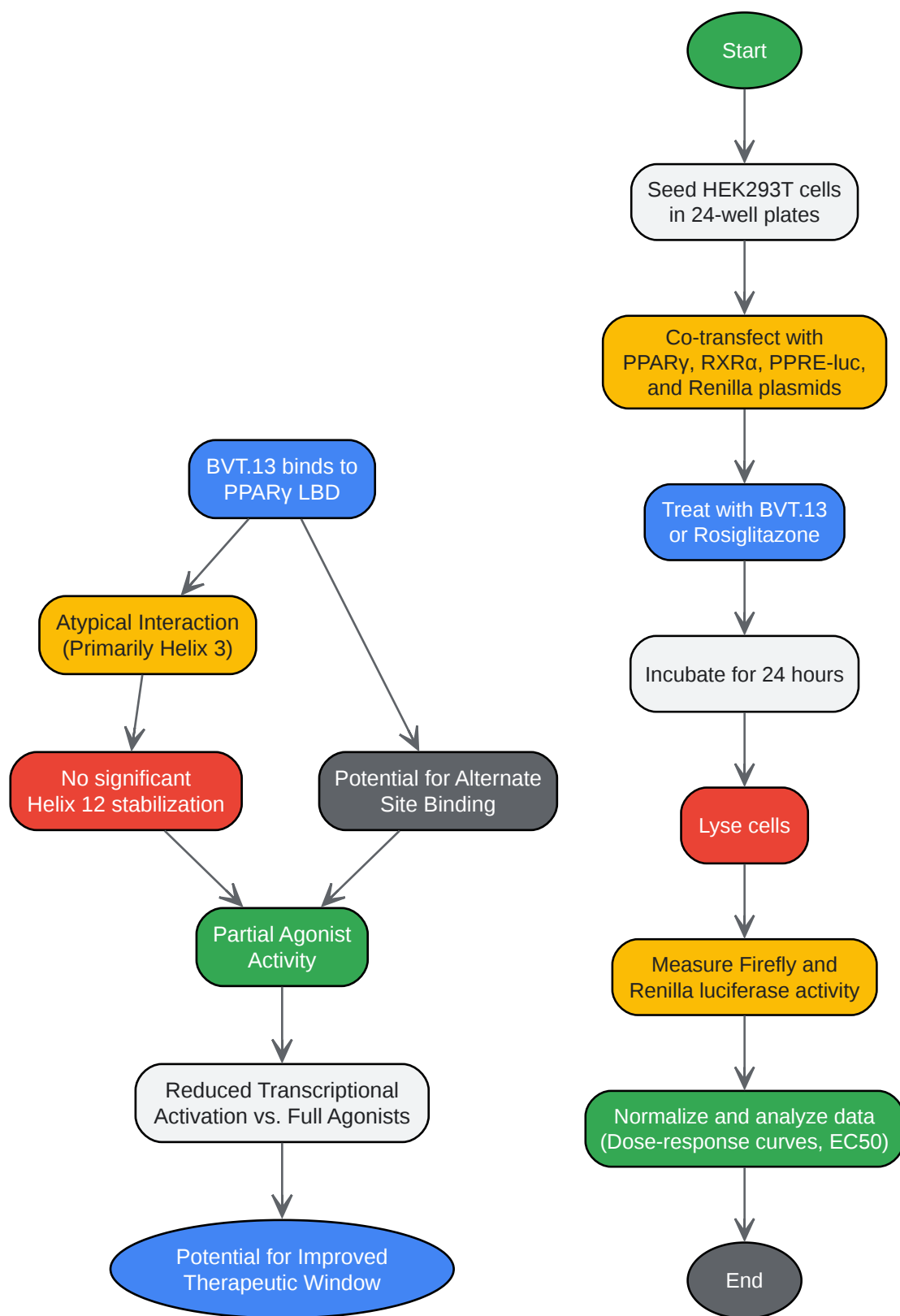
Parameter	Value	Reference Compound	Assay Type
Transcriptional Activation	60-80% of Rosiglitazone	Rosiglitazone	Reporter Gene Assay

Note: Further targeted biochemical assays are required to definitively determine the K_i and EC50 values.

Signaling Pathway and Logical Relationships

The interaction of **BVT.13** with PPAR γ initiates a cascade of events leading to the modulation of target gene expression. The following diagrams illustrate these pathways and relationships.





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